molecular formula C13H12F3NO3 B6355286 Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate, 97% CAS No. 114125-59-6

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate, 97%

Cat. No. B6355286
CAS RN: 114125-59-6
M. Wt: 287.23 g/mol
InChI Key: QIOGKHBTRZZGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate, often referred to as TFHMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a compound of great interest to scientists due to its unique properties and potential applications.

Scientific Research Applications

TFHMP has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to study the effects of various drugs on the body. In addition, it has been used to study the effects of environmental toxins on the body. It has also been used to study the effects of various hormones on the body, as well as to study the effects of various medications on the body.

Mechanism of Action

TFHMP acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation, pain, and other bodily processes. By inhibiting cyclooxygenase, TFHMP can reduce the production of prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
TFHMP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce the production of certain hormones. In addition, it has been shown to reduce the activity of certain enzymes, such as cyclooxygenase. Finally, it has been shown to have an effect on the metabolism of certain drugs, such as ibuprofen.

Advantages and Limitations for Lab Experiments

The use of TFHMP in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. In addition, it has a wide range of applications, making it useful for a variety of experiments. However, it is important to note that TFHMP is a relatively new compound, and as such, there is limited research into its effects. Therefore, it is important to be cautious when using it in experiments.

Future Directions

There are a number of possible future directions for research into TFHMP. One possible direction is to further study its effects on the body, including its effects on inflammation, pain, and other bodily processes. Another possible direction is to study its effects on the metabolism of various drugs. Finally, it may be possible to use TFHMP in combination with other compounds to create new drugs or treatments.

Synthesis Methods

TFHMP can be synthesized using a variety of methods. One method involves the reaction of 2-methyl-1H-indol-3-yl propanoic acid with trifluoromethanesulfonic acid in the presence of triethylamine. This reaction yields TFHMP as the main product, with minor amounts of other byproducts. This method is considered to be a simple and efficient way to synthesize TFHMP.

properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c1-7-10(8-5-3-4-6-9(8)17-7)12(19,11(18)20-2)13(14,15)16/h3-6,17,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOGKHBTRZZGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169004
Record name Methyl α-hydroxy-2-methyl-α-(trifluoromethyl)-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate

CAS RN

114125-59-6
Record name Methyl α-hydroxy-2-methyl-α-(trifluoromethyl)-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114125-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-hydroxy-2-methyl-α-(trifluoromethyl)-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.